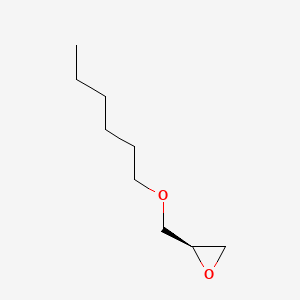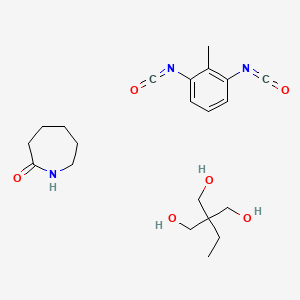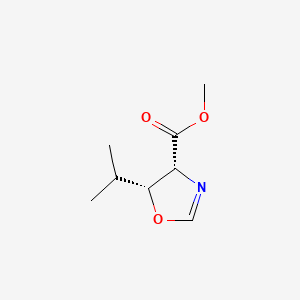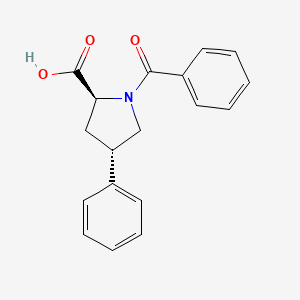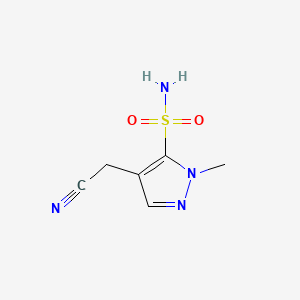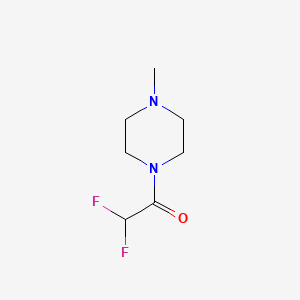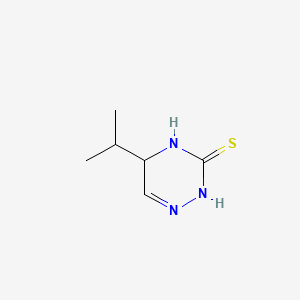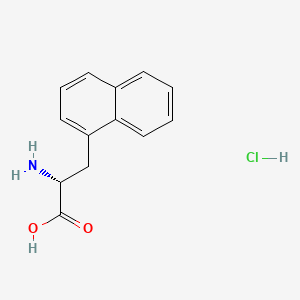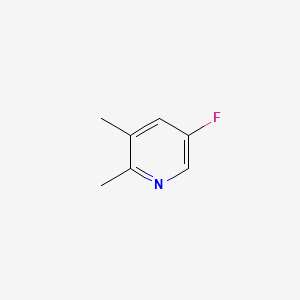
5-Fluoro-2,3-dimethylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2,3-dimethylpyridine is a fluorinated pyridine derivative with the molecular formula C7H8FN. This compound is of interest due to its unique chemical properties imparted by the presence of both fluorine and methyl groups on the pyridine ring. Fluorinated pyridines are known for their reduced basicity and reactivity compared to their non-fluorinated counterparts, making them valuable in various chemical and pharmaceutical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2,3-dimethylpyridine can be achieved through several methods. One common approach involves the fluorination of 2,3-dimethylpyridine using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a suitable solvent like acetonitrile .
Another method involves the direct fluorination of 2,3-dimethylpyridine using elemental fluorine gas. This reaction requires careful control of temperature and pressure to avoid over-fluorination and to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-2,3-dimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Substitution: Substituted pyridines with various functional groups.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Piperidine derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2,3-dimethylpyridine is largely dependent on its application. In medicinal chemistry, the fluorine atom can enhance the binding affinity of the compound to its molecular targets by forming strong interactions with proteins or enzymes. The presence of the fluorine atom can also increase the metabolic stability of the compound, prolonging its activity in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethylpyridine: Lacks the fluorine atom, resulting in different reactivity and biological properties.
5-Fluoro-2-methylpyridine: Contains only one methyl group, which can affect its chemical behavior and applications.
2-Fluoro-3-methylpyridine: The position of the fluorine and methyl groups can lead to different reactivity and selectivity in chemical reactions.
Uniqueness
5-Fluoro-2,3-dimethylpyridine is unique due to the combined presence of fluorine and two methyl groups on the pyridine ring. This combination imparts distinct electronic and steric properties, making it valuable in various chemical transformations and applications .
Propiedades
IUPAC Name |
5-fluoro-2,3-dimethylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN/c1-5-3-7(8)4-9-6(5)2/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAJZTOMBKYNDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50663846 |
Source


|
| Record name | 5-Fluoro-2,3-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113209-99-7 |
Source


|
| Record name | 5-Fluoro-2,3-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![L-threo-3-Hexulosonic acid, 2-[[2-[(1-carboxyethyl)amino]-2-oxoethyl]imino]-2-deoxy-, -gamma--lac](/img/new.no-structure.jpg)
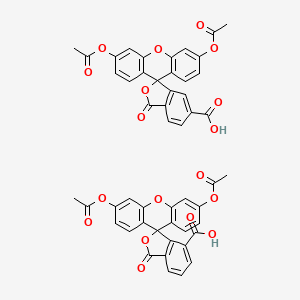
![3-Amino-4-hydroxy-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B571256.png)
